molecular formula C12H10NNaO4S2 B1392819 Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 1251925-24-2

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1392819
CAS No.: 1251925-24-2
M. Wt: 319.3 g/mol
InChI Key: DDWPXTMUCODFMB-UHFFFAOYSA-M
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Description

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C12H10NNaO4S2 and a molecular weight of 319.33 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a methanesulfonylphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-(4-methanesulfonylphenyl)-1,3-thiazole-2-yl acetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylphenyl group is known to interact with specific binding sites, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate can be compared with similar compounds such as:

    Sodium 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate: This compound lacks the methanesulfonyl group, which may affect its reactivity and biological activity.

    Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate:

Properties

IUPAC Name

sodium;2-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2.Na/c1-19(16,17)9-4-2-8(3-5-9)10-7-18-11(13-10)6-12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWPXTMUCODFMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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